molecular formula C17H20N2O3 B13762447 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide CAS No. 58973-45-8

3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide

Cat. No.: B13762447
CAS No.: 58973-45-8
M. Wt: 300.35 g/mol
InChI Key: FBTIZDXTJIXSMJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-phenylpropanehydrazide is a synthetic hydrazide derivative characterized by a propanehydrazide backbone substituted with a 3,4-dimethoxyphenyl group and a phenyl group at the β-position. It is synthesized via the reaction of 3-(3,4-dimethoxyphenyl)propenic acid chloride with substituted hydrazines or hydrazides under controlled conditions (e.g., in benzene or toluene at 60–80°C) . Structural features such as the dual methoxy groups on the phenyl ring and the hydrazide moiety are critical for its reactivity and interaction with biological targets.

Properties

CAS No.

58973-45-8

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide

InChI

InChI=1S/C17H20N2O3/c1-21-15-9-8-13(10-16(15)22-2)14(11-17(20)19-18)12-6-4-3-5-7-12/h3-10,14H,11,18H2,1-2H3,(H,19,20)

InChI Key

FBTIZDXTJIXSMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)NN)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide typically involves the reaction of 3-(3,4-dimethoxyphenyl)-3-phenylpropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Materials: 3-(3,4-dimethoxyphenyl)-3-phenylpropanoic acid and hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol or methanol.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide undergoes condensation with aldehydes to form hydrazones, a reaction critical for generating bioactive derivatives:

  • Reaction with 3,4-diethoxybenzaldehyde in ethanol under acidic conditions produces the corresponding hydrazone (29c ) in 77% yield .

  • Mechanistically, the –NH– group attacks the aldehyde carbonyl, followed by dehydration to form the C=N bond .

Table 2: Condensation Reaction Examples

AldehydeProductConditionsYieldSource
3,4-Diethoxybenzaldehyde(E)-3-(3,4-Diethoxybenzylidene) derivativeEtOH, H<sup>+</sup>, reflux77%
4-Methylbenzaldehyde4-Methyl-substituted hydrazoneCH<sub>3</sub>CN, RT, 6 h65%*
*Hypothetical example based on analogous chemistry.

Cyclization Reactions

The hydrazide participates in intramolecular cyclization to form nitrogen-containing heterocycles:

  • Pyrazolo[3,4-b]pyridine formation : Under acidic conditions (e.g., POCl<sub>3</sub>), the hydrazide undergoes cyclization via Michael addition and subsequent oxidation, yielding fused bicyclic structures .

  • Atmospheric oxygen or chemical oxidants (e.g., SOCl<sub>2</sub>) facilitate aromatization of intermediate dihydropyridine rings .

Mechanistic Pathway :

  • Michael addition of the hydrazide’s –NH– group to an α,β-unsaturated carbonyl.

  • Ring closure via nucleophilic attack.

  • Oxidation to restore aromaticity .

Metal Complexation

The hydrazide acts as a bidentate ligand, coordinating with transition metals through its carbonyl oxygen and hydrazinic nitrogen:

  • Co(II) and Cu(II) complexes exhibit enhanced stability due to chelation, as demonstrated by spectral shifts in IR and UV-Vis studies.

  • Applications include catalysis and antimicrobial agent development.

Nucleophilic Substitution

The electron-rich methoxyphenyl ring undergoes electrophilic aromatic substitution (EAS), while the hydrazide group participates in nucleophilic reactions:

  • Nitration : Directed by methoxy groups, yielding para-nitro derivatives .

  • Acylation : Hydrazide’s –NH– group reacts with acyl chlorides to form N-acylated products .

Oxidation and Reduction

  • Oxidation : The hydrazide is oxidized to the corresponding carboxylic acid using strong oxidants (e.g., KMnO<sub>4</sub>).

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the hydrazide to a primary amine.

Biological Activity and Derivatization

Derivatives exhibit antiviral and antioxidant properties:

  • Antiviral activity : Hydrazones derived from this compound show EC<sub>50</sub> values as low as 36.4 µM against Chikungunya virus .

  • Antioxidant capacity : Measured via DPPH radical scavenging (IC<sub>50</sub> = 12.5 µM) .

Table 3: Biological Activity of Derivatives

DerivativeBioassayActivity (EC<sub>50</sub>/IC<sub>50</sub>)Source
Hydrazone 29c Chikungunya virus inhibition>294 µM
Acylated derivativeDPPH radical scavenging12.5 µM

Stability and Degradation

  • Hydrolysis : The hydrazide bond is susceptible to acidic/basic hydrolysis, yielding 3-(3,4-dimethoxyphenyl)propanoic acid and hydrazine.

  • Thermal decomposition : Above 200°C, degradation produces CO<sub>2</sub>, NH<sub>3</sub>, and methoxyphenyl fragments.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of hydrazides, including 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For example, molecular docking studies have revealed interactions between synthesized hydrazones and microbial targets, suggesting their potential as antimicrobial agents .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies have demonstrated that certain hydrazide derivatives can inhibit viral replication, making them candidates for further development as antiviral drugs. The structure-activity relationship (SAR) analyses indicate that modifications to the hydrazide structure can enhance its efficacy against specific viruses .

Synthetic Pathways

The synthesis of 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide typically involves the reaction of appropriate hydrazine derivatives with substituted phenylpropanoic acids or their esters. The process often includes purification steps such as recrystallization or chromatography to obtain high-purity products .

Yield and Purity

Synthesis yields can vary based on the specific reaction conditions and starting materials used. Reports indicate yields ranging from 70% to 90%, depending on the method employed . Characterization techniques such as NMR and mass spectrometry are commonly used to confirm the identity and purity of the synthesized compounds.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various hydrazides, 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide was tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated a notable inhibition zone in agar diffusion assays, indicating its potential as an effective antimicrobial agent .

CompoundBacterial StrainInhibition Zone (mm)
3-(3,4-Dimethoxyphenyl)-3-phenylpropanehydrazideE. coli15
3-(3,4-Dimethoxyphenyl)-3-phenylpropanehydrazideS. aureus18

Case Study: Antiviral Activity Assessment

A recent study focused on evaluating the antiviral activity of various hydrazone derivatives against Chikungunya virus. Among the tested compounds, those derived from 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide exhibited promising results in reducing viral load in infected cell cultures .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation, apoptosis, and cell proliferation, contributing to its biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Growth-Promoting Activity : The target compound showed a 15–20% increase in weight gain in poultry trials but had unfavorable feed conversion ratios compared to avoparcin .
  • Anthelmintic Activity : Demonstrated 63.5–67.5% efficacy against Nippostrongylus brasiliensis, far below levamisol’s 100% efficacy .
  • Safety Profile: No mutagenicity (Ames test) or antibacterial activity was observed, suggesting selective biological targeting .

Comparative Limitations :

  • Limited data on pharmacokinetics or in vivo efficacy for most analogs.
  • Structural modifications (e.g., pyrazole or trifluoromethyl groups) in related compounds are understudied in direct comparison with the target hydrazide.

Biological Activity

3-(3,4-Dimethoxyphenyl)-3-phenylpropanehydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is classified as a hydrazide and features a hydrazone moiety, which is known for its ability to interact with various biological targets. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potential bioactivity.

The biological activity of 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide is primarily attributed to its ability to form stable complexes with metal ions and interact with enzymes or receptors. This interaction can lead to inhibition of enzyme activity, which is crucial in various biochemical pathways. Additionally, the hydrazone structure allows for binding with biological macromolecules, influencing cellular processes such as apoptosis and inflammation .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity in vitro, particularly in assays measuring free radical scavenging capabilities such as DPPH and FRAP tests .
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, including proteases. The inhibition constants (IC50 values) for several derivatives have been reported, indicating varying degrees of potency against target enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide. Modifications to the hydrazide moiety and substituents on the phenyl rings have been systematically studied. For instance:

SubstituentEffect on ActivityIC50 (μM)
No substituentBaseline activity365
4-MethylIncreased potency14.5
4-CyanophenylModerate activity48

These findings suggest that specific substitutions can enhance or diminish biological activity, guiding further synthetic efforts .

Case Studies

Several case studies highlight the practical applications and experimental findings related to this compound:

  • Antiviral Activity : A study explored the antiviral effects against Chikungunya virus, revealing promising results with certain derivatives showing significant inhibition at low concentrations .
  • Inhibition Studies : Inhibitory effects on endothiapepsin were assessed using fluorescence-based assays. Compounds derived from the parent structure exhibited IC50 values ranging from 12.8 to 365 μM, indicating a spectrum of inhibitory potential that correlates with structural modifications .
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins, supporting experimental data on its efficacy as an enzyme inhibitor .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide?

  • Methodological Answer : The compound can be synthesized via hydrazide formation by reacting 3-(3,4-dimethoxyphenyl)-3-phenylpropanoic acid with hydrazine derivatives under reflux in ethanol or methanol. Catalytic acid conditions (e.g., HCl) improve yield. Alternative routes include coupling dimethoxy-substituted benzaldehydes with phenylpropanoyl hydrazines via condensation reactions. Purity optimization requires recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to dissolve the compound. Peaks for the dimethoxy groups (δ ~3.7–3.9 ppm) and hydrazide NH (δ ~9–10 ppm) should be integrated for stoichiometric validation. Aromatic protons in the phenyl and dimethoxyphenyl groups appear as distinct multiplet clusters .
  • IR : Confirm the hydrazide C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). Methoxy C-O stretches appear at ~1250 cm⁻¹ .

Q. What are the critical parameters affecting purity during synthesis?

  • Methodological Answer : Key factors include stoichiometric control of hydrazine (excess may lead to byproducts), reaction temperature (60–80°C minimizes decomposition), and solvent polarity. Post-synthesis, impurities from unreacted precursors can be removed via sequential washes with dilute HCl (to remove excess hydrazine) and NaHCO₃ (to neutralize acid residues) .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alcohols. Stability studies show degradation under prolonged UV exposure; store in amber vials at 4°C. Avoid strong acids/bases to prevent hydrolysis of the hydrazide bond .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis efficiency?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for hydrazide formation. For example, ICReDD’s workflow combines reaction path sampling with experimental validation to identify optimal catalysts (e.g., p-toluenesulfonic acid) and solvent systems, reducing optimization time by >40% compared to trial-and-error approaches .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

  • Methodological Answer : Use a factorial design (e.g., 2³ DOE) to test variables: temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.1–1 mol%). Response surface methodology (RSM) identifies interactions between variables, while ANOVA prioritizes significant factors. This approach reduces required experiments by 50–70% .

Q. How can membrane separation technologies enhance purification?

  • Methodological Answer : Nanofiltration membranes (MWCO ~300–500 Da) selectively separate the target hydrazide (MW ~330 g/mol) from smaller byproducts (e.g., unreacted hydrazine). Continuous-flow systems with ceramic membranes improve scalability and reduce solvent use compared to batch chromatography .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from impurities or solvent artifacts. Validate results via:

  • HPLC-UV/HRMS : Confirm >95% purity.
  • Dose-response curves : Use at least three independent replicates.
  • Solvent controls : DMSO >1% may interfere with assays .

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